molecular formula C10H14N2O4 B12424690 R-(+)-Carbidopa-d5

R-(+)-Carbidopa-d5

Katalognummer: B12424690
Molekulargewicht: 231.26 g/mol
InChI-Schlüssel: TZFNLOMSOLWIDK-FRAQDBRGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

R-(+)-Carbidopa-d5 is a deuterium-labeled analog of the aromatic L-amino acid decarboxylase (AADC) inhibitor Carbidopa, where five hydrogen atoms are replaced by deuterium. This isotopic modification enhances its utility in analytical research, particularly in mass spectrometry (MS), where it serves as an internal standard to improve the precision of Carbidopa quantification . The molecular formula of R-(+)-Carbidopa-d5 is C₁₀H₉D₅N₂O₄, with a molecular weight of approximately 231.26 g/mol (calculated by adding five deuterium atoms to Carbidopa’s molecular weight of 226.23 g/mol). Its primary applications include pharmacokinetic studies, metabolic pathway analysis, and stability testing, leveraging its near-identical chemical behavior to non-deuterated Carbidopa while providing a distinguishable mass signature .

Eigenschaften

Molekularformel

C10H14N2O4

Molekulargewicht

231.26 g/mol

IUPAC-Name

(2R)-3,3,3-trideuterio-2-[dideuterio-(3,4-dihydroxyphenyl)methyl]-2-hydrazinylpropanoic acid

InChI

InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m1/s1/i1D3,5D2

InChI-Schlüssel

TZFNLOMSOLWIDK-FRAQDBRGSA-N

Isomerische SMILES

[2H]C([2H])([2H])[C@](C(=O)O)(C([2H])([2H])C1=CC(=C(C=C1)O)O)NN

Kanonische SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of R-(+)-Carbidopa-d5 involves the incorporation of deuterium atoms into the Carbidopa molecule. One common method is the catalytic hydrogenation of Carbidopa in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst and is conducted under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium.

Industrial Production Methods: Industrial production of R-(+)-Carbidopa-d5 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient and consistent deuterium incorporation. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: R-(+)-Carbidopa-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.

    Substitution: Substitution reactions can occur at specific positions on the aromatic ring or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives.

Wissenschaftliche Forschungsanwendungen

R-(+)-Carbidopa-d5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of Carbidopa metabolism.

    Biology: Helps in studying the biological effects and interactions of Carbidopa at the molecular level.

    Medicine: Provides insights into the pharmacokinetics and pharmacodynamics of Carbidopa, aiding in the development of more effective treatments for Parkinson’s disease.

    Industry: Utilized in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of Carbidopa formulations.

Wirkmechanismus

The mechanism of action of R-(+)-Carbidopa-d5 is similar to that of Carbidopa. It inhibits the enzyme aromatic L-amino acid decarboxylase, which is responsible for the peripheral conversion of Levodopa to dopamine. By inhibiting this enzyme, R-(+)-Carbidopa-d5 increases the availability of Levodopa to cross the blood-brain barrier and be converted to dopamine in the brain, thereby alleviating the symptoms of Parkinson’s disease.

Vergleich Mit ähnlichen Verbindungen

R-(+)-Carbidopa-d5 vs. R-(+)-Carbidopa

Property R-(+)-Carbidopa-d5 R-(+)-Carbidopa
Molecular Formula C₁₀H₉D₅N₂O₄ C₁₀H₁₄N₂O₄
Molecular Weight ~231.26 g/mol 226.23 g/mol
Isotopic Labeling Five deuterium atoms None
Primary Use Analytical internal standard Therapeutic AADC inhibitor
Key Applications MS quantification, metabolic studies Parkinson’s disease therapy
Purity High (exact % unspecified) >95% (HPLC)
Mechanism Inhibits AADC (analytical tracking) Inhibits peripheral AADC to enhance Levodopa efficacy

Key Differences :

  • Analytical vs. Therapeutic Roles: While non-deuterated Carbidopa is clinically used to inhibit peripheral Levodopa metabolism in Parkinson’s disease, Carbidopa-d5 is exclusively employed in research settings for precise quantification .
  • Stability and Detection : Deuterium substitution in Carbidopa-d5 minimizes metabolic interference in MS, enabling accurate tracking of Carbidopa’s pharmacokinetics .

Comparison with Functionally Similar Compounds

R-(+)-Carbidopa-d5 vs. R-(-)-Deprenyl

Property R-(+)-Carbidopa-d5 R-(-)-Deprenyl
Primary Mechanism AADC inhibition (analytical tracking) MAO-B inhibition, neuroprotection
Therapeutic Role None (analytical tool) Parkinson’s disease, neuroprotection
Neuroprotective Action Not studied Reduces mitochondrial ROS, preserves GSH levels
Key Research Findings Enhances analytical precision in MS Inhibits caspase-3 activation, mitigates oxidative stress

Functional Contrast :

R-(+)-Carbidopa-d5 vs. Indole β-Carbolines (Harmalol/Harmine)

Property R-(+)-Carbidopa-d5 Harmalol/Harmine
Chemical Class Deuterated aromatic amino acid analog Indole β-carboline alkaloids
Primary Mechanism AADC inhibition (analytical tracking) Antioxidant, mitochondrial stabilization
Neuroprotective Role None Inhibits cytochrome c release, ROS reduction
Research Applications Pharmacokinetic studies Experimental Parkinson’s models

Key Insights :

Data Tables

Table 1: Structural and Analytical Comparison

Compound Molecular Weight (g/mol) Isotopic Labeling Purity Key Application
R-(+)-Carbidopa-d5 ~231.26 5 deuterium atoms High MS internal standard
R-(+)-Carbidopa 226.23 None >95% Parkinson’s therapy

Table 2: Functional and Mechanistic Comparison

Compound Mechanism Neuroprotective Effect Key Research Finding
R-(+)-Carbidopa-d5 AADC inhibition None Enhances analytical precision
R-(-)-Deprenyl MAO-B inhibition Yes Reduces mitochondrial ROS
Harmalol Antioxidant Yes Inhibits cytochrome c release

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.